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Compound of Interest

Compound Name:
Benzyl (S)-(-)-tetrahydro-5-oxo-3-

furanylcarbamate

Cat. No.: B113133 Get Quote

An In-depth Technical Guide to (S)-Benzyl (5-
oxotetrahydrofuran-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic molecule of interest in

medicinal chemistry and drug discovery. As a derivative of γ-butyrolactone, a scaffold known for

a wide range of biological activities, this compound holds potential for the development of novel

therapeutic agents. This technical guide provides a comprehensive overview of the known

physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, detailed

experimental protocols for its synthesis, and an exploration of its potential, yet currently

uncharacterized, biological significance. The information is presented to support further

research and application in drug development.

Chemical and Physical Properties
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 87219-29-2,

possesses a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1]

While specific experimental data for the (S)-enantiomer is limited, the physical and chemical
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properties are expected to be similar to its racemic mixture and the more extensively studied

(R)-enantiomer.

Table 1: Physical and Chemical Properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Property Value Source

Molecular Formula C₁₂H₁₃NO₄ [1]

Molecular Weight 235.24 g/mol [1]

CAS Number 87219-29-2

Appearance Off-white solid [2]

Melting Point
105-109 °C (for the

corresponding (R)-enantiomer)
[3]

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, and methanol.

[4]

Boiling Point (Predicted) 466.1±44.0 °C [3]

Density (Predicted) 1.27 g/cm³ [2][5]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of (S)-Benzyl

(5-oxotetrahydrofuran-3-yl)carbamate. While a complete set of spectra for the (S)-enantiomer is

not readily available in the public domain, data for the (R)-enantiomer can be used as a reliable

reference, as the spectra (excluding optical rotation) will be identical.

Table 2: Spectroscopic Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
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Technique Data

¹H NMR (DMSO-d₆)

δ 7.88 (d, 1H), 7.36 (m, 5H), 5.05 (s, 2H), 4.43

(dd, 1H), 4.32 (m, 1H), 4.11 (dd, 1H), 2.86 (dd,

1H), 2.39 (dd, 1H)

¹³C NMR
Data not currently available for the (S)-

enantiomer.

Infrared (IR)
Data not currently available for the (S)-

enantiomer.

Mass Spectrometry (MS)
Data not currently available for the (S)-

enantiomer.

Experimental Protocols
The synthesis of enantiomerically pure (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is of

significant interest. A common strategy involves the use of a chiral starting material, such as L-

aspartic acid. The following is a generalized experimental protocol based on established

chemical transformations for the synthesis of related compounds.

Synthesis from L-Aspartic Acid
This multi-step synthesis involves the formation of the γ-butyrolactone ring from L-aspartic acid,

followed by the introduction of the benzyloxycarbonyl protecting group.

Workflow for the Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Synthesis Pathway

L-Aspartic Acid Diazotization & 
Reduction

1. NaNO₂, H₂SO₄

2. KBH₄ (S)-2-Hydroxysuccinic
acid derivative Lactonization

Acid catalyst (S)-3-Amino-dihydro-
furan-2(3H)-one

Amination (S)-Benzyl (5-oxotetra-
hydrofuran-3-yl)carbamate

Benzyl chloroformate,
Base

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b113133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic route from L-aspartic acid.

Step 1: Diazotization and Reduction of L-Aspartic Acid L-aspartic acid is treated with sodium

nitrite in an acidic medium to form a diazonium salt, which is subsequently reduced, for

instance with potassium borohydride, to yield an (S)-2-hydroxysuccinic acid derivative.

Step 2: Lactonization The resulting hydroxy diacid or its ester derivative is subjected to acidic

conditions to promote intramolecular cyclization, forming the γ-butyrolactone ring.

Step 3: Introduction of the Amino Group The hydroxyl group at the 3-position is converted to an

amino group. This can be achieved through various methods, such as conversion to a leaving

group followed by nucleophilic substitution with an azide and subsequent reduction.

Step 4: Carbamate Formation The resulting (S)-3-aminodihydrofuran-2(3H)-one is reacted with

benzyl chloroformate in the presence of a base to yield the final product, (S)-Benzyl (5-

oxotetrahydrofuran-3-yl)carbamate.

Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the γ-butyrolactone core is a well-established

pharmacophore present in numerous natural products and synthetic molecules with diverse

biological functions. These activities include antibacterial, antifungal, anticancer, and anti-

inflammatory properties.[6][7][8][9][10]

The introduction of the benzyloxycarbonylamino side chain at the chiral center of the lactone

ring offers possibilities for specific interactions with biological targets. It is hypothesized that this

compound could act as an inhibitor of enzymes or a modulator of receptor signaling. Further

screening and biological evaluation are necessary to elucidate its specific mechanism of action.

Hypothetical Target Interaction Workflow
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Hypothetical Biological Interaction

(S)-Benzyl (5-oxotetra-
hydrofuran-3-yl)carbamate
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Caption: Potential mechanism of biological action.

Future Directions
The comprehensive characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

presents several avenues for future research. The immediate priorities include:

Complete Spectroscopic Analysis: Obtaining and reporting detailed ¹³C NMR, IR, and mass

spectrometry data for the (S)-enantiomer.

Enantioselective Synthesis Optimization: Developing and optimizing a high-yield,

enantioselective synthesis protocol.

Biological Screening: Conducting a broad range of biological assays to identify potential

therapeutic applications. This could include screening against various cancer cell lines,

bacterial and fungal strains, and specific enzyme targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of

analogs to understand the key structural features required for any observed biological

activity.

Conclusion
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a promising chiral molecule with potential

for drug discovery. This technical guide has summarized the currently available information on
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its physical and chemical properties and provided a framework for its synthesis. The lack of

data on its biological activity highlights a significant opportunity for further investigation. The

insights provided herein are intended to serve as a valuable resource for researchers

dedicated to the exploration of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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